2,3-Dichloro-5-methoxyaniline
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Overview
Description
2,3-Dichloro-5-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions, and a methoxy group is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5-methoxyaniline can be synthesized through several methods. One common approach involves the chlorination of 5-methoxyaniline using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The process may also involve the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,3-Dichloro-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methoxyaniline
- 3,5-Dichloro-2-methoxyaniline
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Uniqueness
2,3-Dichloro-5-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound exhibits higher reactivity in nucleophilic substitution reactions compared to its analogs, making it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H7Cl2NO |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2,3-dichloro-5-methoxyaniline |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 |
InChI Key |
CNMBMHIFTUIKLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)Cl)N |
Origin of Product |
United States |
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